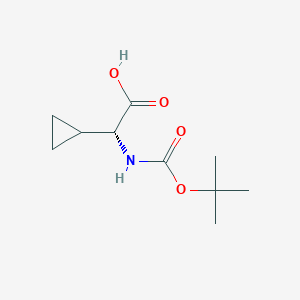

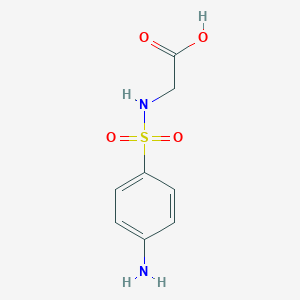

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), has been reported. These compounds were prepared as room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids. The Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents .Aplicaciones Científicas De Investigación

Scalable Synthesis and Chemical Modifications

- A scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, demonstrates controlled stereoselectivity essential for creating specific stereochemical configurations in complex molecules (Wang et al., 2013). This highlights the compound's role in the synthesis of cyclic and acyclic molecules with potential pharmaceutical applications.

Intermediates in Pharmaceutical Synthesis

- The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the natural product Biotin, underlines the importance of such compounds in biosynthesis pathways, including those of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Development of Novel Amino Acid Derivatives

- Research efforts towards synthesizing microsporin B's key amino acid fragment indicate the utility of tert-butoxycarbonyl-protected amino acids in preparing unusual amino acid residues for peptide synthesis. This includes the creation of derivatives that are critical for developing potential therapeutic agents (P. S. Swaroop et al., 2014).

Electrophilic Amination Techniques

- The application of N-Boc-O-tosyl hydroxylamine for the electrophilic amination of amino acids and their derivatives illustrates a method for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids. These intermediates are useful for modified peptides and heterocyclic derivatives with biological activity (T. Baburaj & S. Thambidurai, 2012).

Stereochemistry and Peptide Coupling

- The stereoselective synthesis of enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, starting from β-benzyl N-(tert-butoxycarbonyl)aspartate, showcases the compound's utility in creating dipeptides through standard peptide coupling techniques, highlighting its significance in peptide chemistry (Tamara Meiresonne et al., 2012).

Mecanismo De Acción

Boc-D-Cyclopropylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid or ®-tert-Butoxycarbonylamino-cyclopropyl-acetic acid, is a small molecule peptide

Mode of Action

As a small molecule peptide, it may interact with various biological targets, potentially influencing cellular processes .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Propiedades

IUPAC Name |

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)